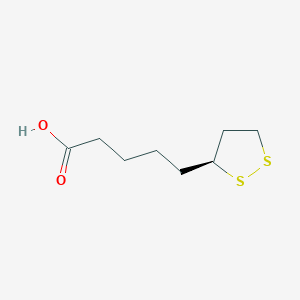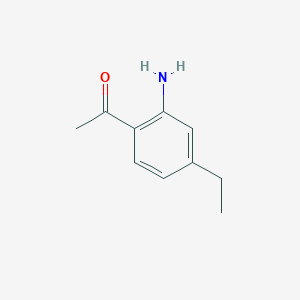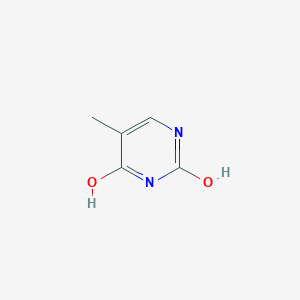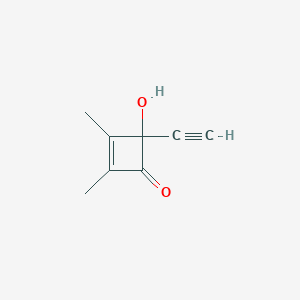
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI), also known as EDDMCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of cyclobutenones and has a unique structure that makes it an attractive target for chemical synthesis and biological investigations.
Mécanisme D'action
The mechanism of action of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) involves the inhibition of the Akt/mTOR signaling pathway, which is essential for cancer cell survival and proliferation. 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been shown to downregulate the expression of Akt and mTOR, leading to the inhibition of cell cycle progression and induction of apoptosis.
Effets Biochimiques Et Physiologiques
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed. This effect is particularly relevant in cancer research, as angiogenesis is critical for tumor growth and metastasis. 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has also been shown to have anti-inflammatory effects, which may have therapeutic implications in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) is its high potency and selectivity towards cancer cells, which makes it an attractive candidate for drug development. However, 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has some limitations in lab experiments, including its low solubility in water and its instability under certain conditions. These limitations can be overcome through the use of appropriate solvents and storage conditions.
Orientations Futures
There are several future directions for research on 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI), including the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, there is a need for further studies on the pharmacokinetics and toxicology of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI), which will be critical for its development as a drug candidate. Furthermore, the development of novel synthesis methods for 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) and its derivatives will enable the exploration of its chemical and biological properties.
Méthodes De Synthèse
The synthesis of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) can be achieved through several methods, including the reaction of 2-cyclobuten-1-one with ethynylmagnesium bromide, followed by oxidation with potassium permanganate. Another method involves the reaction of 2-cyclobuten-1-one with copper acetylide, followed by hydrolysis and oxidation. These methods have been optimized to yield high purity and high yield of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI).
Applications De Recherche Scientifique
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. Several studies have demonstrated that 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) exhibits potent antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Furthermore, 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Propriétés
Numéro CAS |
130352-45-3 |
|---|---|
Nom du produit |
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) |
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
4-ethynyl-4-hydroxy-2,3-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H8O2/c1-4-8(10)6(3)5(2)7(8)9/h1,10H,2-3H3 |
Clé InChI |
HLAOHPUHYZHKIU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C1=O)(C#C)O)C |
SMILES canonique |
CC1=C(C(C1=O)(C#C)O)C |
Synonymes |
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



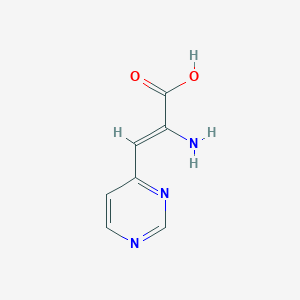
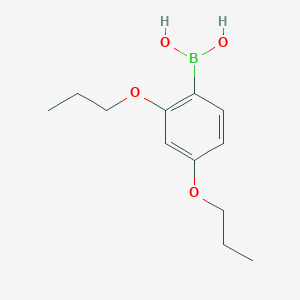
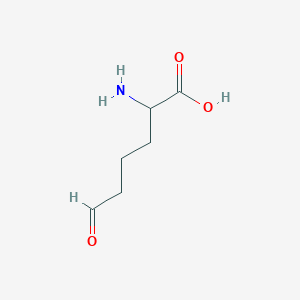
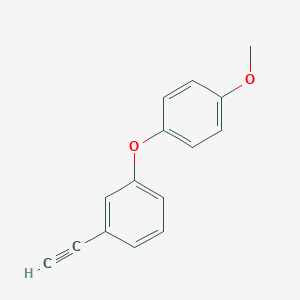
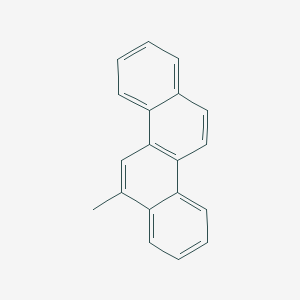
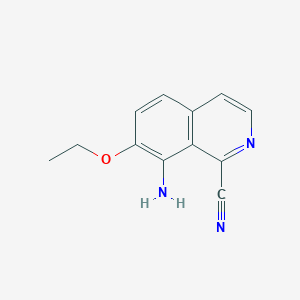

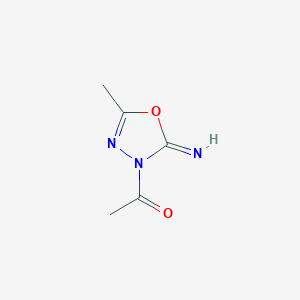
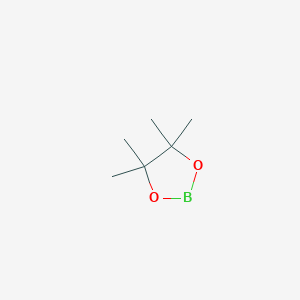
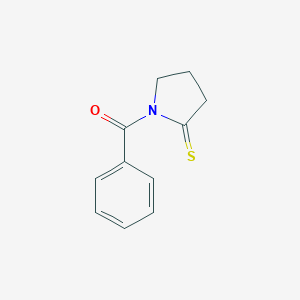
![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)
